

Spectroscopic Profile of Dimethyl Malate: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl malate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl malate**, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **dimethyl malate** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The 1 H NMR spectrum of **dimethyl malate** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
-OCH₃ (ester at C1)	3.78	Singlet	N/A	3H
-OCH₃ (ester at C4)	3.70	Singlet	N/A	3H
-CH(OH)-	4.50	Doublet of Doublets (dd)	6.3, 4.5	1H
-CH ₂ -	2.83	Doublet of Doublets (dd)	16.8, 4.5	1H
-CH ₂ -	2.74	Doublet of Doublets (dd)	16.8, 6.3	1H
-OH	~2.5 (broad)	Singlet	N/A	1H

¹³C NMR Spectroscopic Data

The 13 C NMR spectrum provides information on the carbon skeleton of **dimethyl malate**. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (ester at C1)	173.8
C=O (ester at C4)	171.2
-CH(OH)-	67.2
-OCH₃ (ester at C1)	52.8
-OCH₃ (ester at C4)	51.9
-CH ₂ -	38.4

Experimental Protocol for NMR Spectroscopy



A general protocol for obtaining high-quality NMR spectra of dimethyl malate is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of dimethyl malate in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
 [3] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



IR Spectroscopic Data

The IR spectrum of **dimethyl malate** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3485 (broad)	O-H stretch	Hydroxyl (-OH)
2958	C-H stretch (sp³)	Alkyl
1738	C=O stretch	Ester Carbonyl
1440	C-H bend	Alkyl
1210, 1170	C-O stretch	Ester

Experimental Protocol for IR Spectroscopy

For a liquid sample like **dimethyl malate**, the following protocol is typically used:

- Sample Preparation: As **dimethyl malate** is a liquid, a neat (undiluted) sample can be used. [7][8] Place a small drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7][9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of **dimethyl malate** obtained by electron ionization (EI) shows the molecular ion and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
162	5	[M] ⁺ (Molecular Ion)
131	100	[M - OCH₃] ⁺
103	45	[M - COOCH₃] ⁺
74	30	[CH₃O-C(OH)=CH₂]+
59	20	[COOCH ₃] ⁺

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules like **dimethyl malate** is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

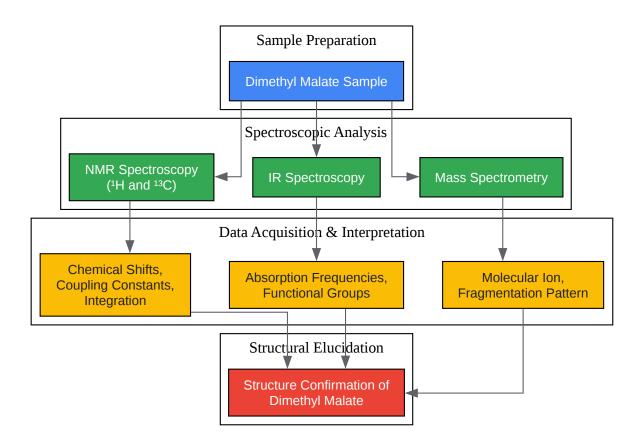
- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the components of a mixture before they enter the ion source. For a pure sample, direct infusion may also be used.
- lonization: Electron Ionization (EI) is a standard technique where the sample molecules in
 the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12]
 [13][14] This causes the molecule to lose an electron, forming a molecular ion (M+), which
 can then fragment.[14][15]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).



• Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **dimethyl malate**.



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Caption: General workflow for the spectroscopic analysis of **dimethyl malate**.



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